![molecular formula C11H11Cl3N2 B1418868 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1197477-27-2](/img/structure/B1418868.png)

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Übersicht

Beschreibung

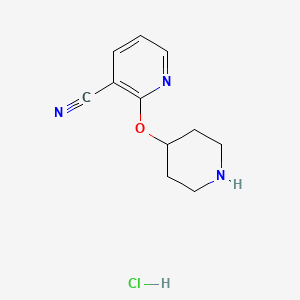

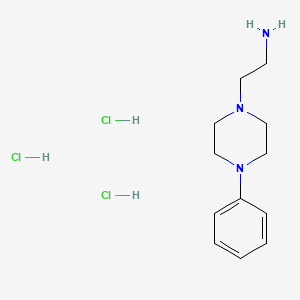

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride (6,8-DCPIH), also known as 6,8-dichloro-2-methyl-3-nitropyridoindole hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of pyridoindole, a type of heterocyclic compound found in a variety of natural products. It is a crystalline solid with a molecular weight of 397.9 g/mol. It is soluble in water and is stable under normal laboratory conditions.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A class of compounds related to pyrido[4,3-b]indole, including derivatives synthesized through the Fischer indolization of hydrazones, has been investigated for their antitumor properties. These compounds have shown promising antineoplastic activities in both in vitro studies on leukemic and solid tumor cells and in vivo on various experimental tumor models, following the standard NCI protocols. Notably, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido-[4,3-b]benzo[e]- and -benzo[g]indoles, particularly those with hydroxy derivatives obtained by demethylation, have emerged as a new class of antineoplastic agents with significant potential (Nguyen et al., 1990).

Cytotoxic Properties

Further research into substituted furo[3,2-e]- and pyrano[3,2-e]pyrido[4,3-b] indoles, synthesized from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles, revealed their cytotoxic properties. These compounds, particularly the amino-substituted derivatives in the 2,6-dihydro-1H-furo[3,2-e]pyrido[4,3-b]indole series, have shown significant cytotoxic effects on tumor cell lines, including L1210 leukemia, B16 melanoma, and MCF7 breast adenocarcinoma. The most active compound in this series exhibited potent inhibition of both DNA topoisomerases I and II, demonstrating effectiveness in inhibiting cell proliferation and inducing cell cycle arrest, comparable to Adriamycin, though with varying effectiveness in in vivo models (Costache et al., 1998).

Chemical Synthesis and Labeling

The compound has also been a focus in the synthesis of labeled molecules for research, such as the synthesis of tritium-labeled stobadine, a new cardioprotective agent. This process involved the catalytic reductive dehalogenation of a related bromo-derivative, highlighting the utility of pyrido[4,3-b]indole derivatives in synthesizing labeled compounds for biological and pharmaceutical research (Marko et al., 1989).

Structural and Activity Relationship Studies

Further structure-activity relationship (SAR) studies have been conducted on 1-amino-substituted 5H-pyrido[4,3-b]indoles (gamma-carbolines, gamma-C) and 5H-benzo[e]pyrido[4,3-b]indoles (BPI), aiming to explore their antitumor properties. These studies have helped in understanding the impact of different substitutions on the biological activity of these compounds, providing insights into designing more effective antitumor agents (Nguyen et al., 1992).

Eigenschaften

IUPAC Name |

6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2.ClH/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6;/h3-4,14-15H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWKSPRVIPKJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)